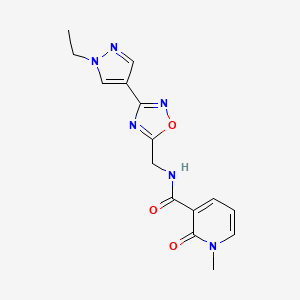

![molecular formula C23H23ClN4O4S B2680588 ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate CAS No. 422273-35-6](/img/no-structure.png)

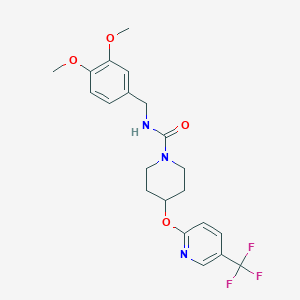

ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with structures similar to the one you provided often belong to a class of organic compounds known as quinazolines . Quinazolines are bicyclic compounds consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogen atoms). They are used in a variety of applications, including as key components in certain pharmaceuticals .

Molecular Structure Analysis

Quinazolines have a bicyclic structure with a benzene ring fused to a diazine ring . The exact structure of your compound would depend on the positions and nature of the substituents on the quinazoline ring .Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The exact reactions that your compound could undergo would depend on the nature of its substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the nature and position of the substituents on the quinazoline ring .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

Anti-Inflammatory Properties

Certain indole derivatives possess anti-inflammatory activity. For example, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic effects .

Mecanismo De Acción

Mode of Action

The mode of action would depend on the specific targets this compound interacts with. Generally, it could bind to its target, leading to activation or inhibition of the target’s function .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs with these moieties are involved in pathways related to cell signaling, growth, and proliferation .

Pharmacokinetics

The presence of the piperazine moiety could potentially enhance its solubility and absorption .

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways this compound affects. It could potentially alter cellular functions, such as cell growth or signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate' involves the condensation of 2-chlorobenzaldehyde with thiourea to form 2-chlorobenzylidene thiourea, which is then reacted with ethyl 4-piperazinecarboxylate to form ethyl 4-[3-(2-chlorobenzylideneamino)-4-oxo-2-thioxo-1,3-dihydro-2H-quinazolin-7-yl]piperazine-1-carboxylate. This intermediate is then reacted with ethyl chloroformate to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "thiourea", "ethyl 4-piperazinecarboxylate", "ethyl chloroformate" ], "Reaction": [ "Condensation of 2-chlorobenzaldehyde with thiourea to form 2-chlorobenzylidene thiourea", "Reaction of 2-chlorobenzylidene thiourea with ethyl 4-piperazinecarboxylate to form ethyl 4-[3-(2-chlorobenzylideneamino)-4-oxo-2-thioxo-1,3-dihydro-2H-quinazolin-7-yl]piperazine-1-carboxylate", "Reaction of ethyl 4-[3-(2-chlorobenzylideneamino)-4-oxo-2-thioxo-1,3-dihydro-2H-quinazolin-7-yl]piperazine-1-carboxylate with ethyl chloroformate to form the final product" ] } | |

Número CAS |

422273-35-6 |

Nombre del producto |

ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate |

Fórmula molecular |

C23H23ClN4O4S |

Peso molecular |

486.97 |

Nombre IUPAC |

ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C23H23ClN4O4S/c1-2-32-23(31)27-11-9-26(10-12-27)20(29)15-7-8-17-19(13-15)25-22(33)28(21(17)30)14-16-5-3-4-6-18(16)24/h3-8,13H,2,9-12,14H2,1H3,(H,25,33) |

Clave InChI |

LKISTNZRBOMCLH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

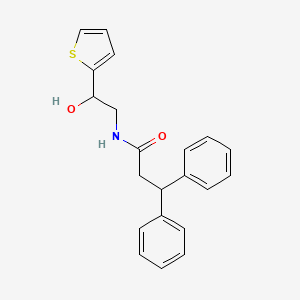

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2680508.png)

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2680509.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2680513.png)

![N-(1-cyanocyclopentyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2680518.png)

![6-(3,4-dimethylphenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B2680520.png)

![N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide](/img/structure/B2680525.png)

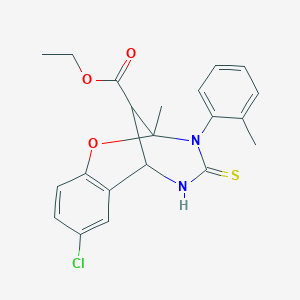

![6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2680527.png)